
2-o-Tolyl-pyridin-3-ylamine
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Overview
Description
2-o-Tolyl-pyridin-3-ylamine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with an o-tolyl group at the second position and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-o-Tolyl-pyridin-3-ylamine can be achieved through several methods. One common approach involves the cross-coupling reaction of 2-bromopyridine with o-toluidine using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated under reflux conditions to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-o-Tolyl-pyridin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as triethylamine, dichloromethane as solvent.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-o-Tolyl-pyridin-3-ylamine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactivity and properties, facilitating the development of novel materials and pharmaceuticals.
Synthetic Routes
The compound can be synthesized through several methods, notably the cross-coupling reaction of 2-bromopyridine with o-toluidine in the presence of a palladium catalyst. This reaction typically occurs under reflux conditions with a base such as potassium carbonate.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated antibacterial efficacy comparable to established antibiotics like chloramphenicol .
Anticancer Potential
The compound is also being investigated for its potential anticancer properties. It may interact with specific molecular targets within cancer cells, inhibiting enzymes involved in cell proliferation. This mechanism suggests that derivatives of this compound could be developed into therapeutic agents for cancer treatment.
Mechanism of Action
The biological activity of this compound is attributed to its ability to bind to various enzymes or receptors, modulating their activity. For example, it has been noted for its potential to inhibit certain enzymes linked to tumor growth.
Industrial Applications
Materials Science
In the realm of materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices, contributing to innovations in display technologies and energy-efficient lighting solutions.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of synthesized derivatives against Bacillus pumilus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
- Anticancer Activity Investigation : Research focusing on the interaction of this compound with cancer cell lines revealed promising results in inhibiting cell growth through enzyme modulation, suggesting its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-o-Tolyl-pyridin-3-ylamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Phenyl-pyridin-3-ylamine: Similar structure with a phenyl group instead of an o-tolyl group.
2-Methyl-pyridin-3-ylamine: Similar structure with a methyl group instead of an o-tolyl group.
2-(2-Methylphenyl)-pyridin-3-ylamine: Similar structure with a 2-methylphenyl group.
Uniqueness: 2-o-Tolyl-pyridin-3-ylamine is unique due to the presence of the o-tolyl group, which imparts distinct electronic and steric properties
Biological Activity
2-o-Tolyl-pyridin-3-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an o-tolyl group and an amine functional group. This unique structure contributes to its chemical reactivity and biological activity, allowing it to interact with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects. The exact pathways and targets can vary based on the biological context and the structural modifications of the compound's derivatives.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have revealed that it can effectively inhibit the growth of human colorectal carcinoma (HCT-116), liver cancer (HepG-2), and breast cancer (MCF-7) cells. The compound's efficacy was evaluated using the MTT assay, which measures cell viability based on metabolic activity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme plays a critical role in neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in preclinical studies as a selective nNOS inhibitor, which could lead to therapeutic applications in treating neurological disorders .
Research Findings and Case Studies
- Antiproliferative Evaluation : A study involving newly synthesized derivatives of pyridine compounds indicated that modifications to the pyridine structure can enhance antiproliferative activity against specific cancer types. The findings suggest that this compound could serve as a lead compound for developing more potent anticancer agents .
- Neuroprotective Potential : Molecular docking studies have highlighted the binding affinity of this compound towards AChE and BChE, enzymes implicated in Alzheimer’s disease. These interactions suggest that this compound may possess protective effects against neurodegeneration by inhibiting these enzymes .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Reference |
---|---|---|
2-Phenyl-pyridin-3-ylamine | Moderate anticancer activity | |
2-Methyl-pyridin-3-ylamine | Lower potency against cancer cells | |
2-(2-Methylphenyl)-pyridin-3-ylamine | Similar but less effective |
Properties
IUPAC Name |
2-(2-methylphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNMCNAPXJBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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